N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC17709770
Molecular Formula: C12H21N3
Molecular Weight: 207.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21N3 |
|---|---|
| Molecular Weight | 207.32 g/mol |
| IUPAC Name | N-(3,3-dimethylcyclohexyl)-1-methylpyrazol-3-amine |
| Standard InChI | InChI=1S/C12H21N3/c1-12(2)7-4-5-10(9-12)13-11-6-8-15(3)14-11/h6,8,10H,4-5,7,9H2,1-3H3,(H,13,14) |
| Standard InChI Key | VPCGYCXGQRUKMQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCCC(C1)NC2=NN(C=C2)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, N-(3,3-dimethylcyclohexyl)-1-methylpyrazol-3-amine, reflects its structural components:
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A pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at position 3 with an amine group linked to a 3,3-dimethylcyclohexyl moiety.
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A methyl group at position 1 of the pyrazole ring.
The three-dimensional conformation of the dimethylcyclohexyl group introduces steric effects that influence molecular interactions, as evidenced by computational modeling.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₁N₃ | |
| Molecular Weight | 207.32 g/mol | |
| IUPAC Name | N-(3,3-dimethylcyclohexyl)-1-methylpyrazol-3-amine | |
| SMILES Notation | CN1C=CC(=N1)NC2CC(CCC2C)(C)C | |
| InChI Key | InChI=1S/C12H21N3/c1-12(2)7-4-5-10(9-12)13-11-6-8-15(3)14-11/h6,8,10H,4-5,7,9H2,1-3H3,(H,13,14) |
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine involves:
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Cyclization: Formation of the pyrazole core via condensation of hydrazine derivatives with diketones or alkynes.
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Amine Functionalization: Coupling the pyrazole intermediate with 3,3-dimethylcyclohexylamine under catalytic conditions.
Continuous flow reactors and automated systems are employed to enhance yield (typically >75%) and purity (>95%). Key parameters include:
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Temperature: 80–120°C for cyclization.
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Catalysts: Palladium or copper-based catalysts for coupling reactions.
Biological Activities and Mechanisms
| Hazard Type | Precautionary Measures |
|---|---|
| Skin Contact | Wear nitrile gloves; wash with soap post-exposure |
| Eye Exposure | Rinse with water for 15 minutes; seek medical aid |
| Inhalation | Use fume hoods or respirators in poorly ventilated areas |
Applications in Medicinal Chemistry
Drug Development
The compound serves as a scaffold for designing:
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Antibacterial Agents: Structural analogs show enhanced Gram-positive coverage.
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Neurological Therapeutics: Potential dopamine receptor modulation due to lipophilic substituents.
Derivatization via oxidation (e.g., introducing hydroxyl groups) or alkylation (extending side chains) optimizes bioavailability and target specificity.
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